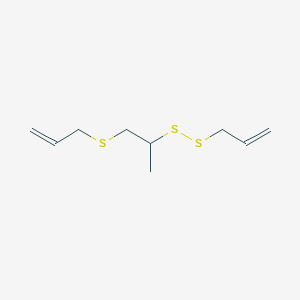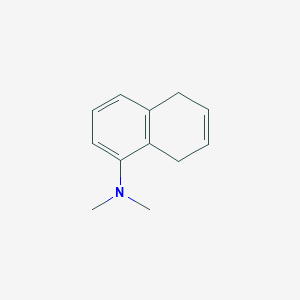
N,N-Dimethyl-5,8-dihydronaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-5,8-dihydronaphthalen-1-amine is an organic compound with the molecular formula C12H15N It is a derivative of naphthalene, characterized by the presence of a dimethylamino group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-5,8-dihydronaphthalen-1-amine typically involves the reaction of naphthalene derivatives with dimethylamine. One common method is the alkylation of 5,8-dihydronaphthalen-1-amine with dimethyl sulfate or methyl iodide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the acid by-products .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of phase-transfer catalysts can facilitate the reaction between the organic and aqueous phases, improving the overall reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-5,8-dihydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert it into more saturated amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinone derivatives, while substitution reactions can introduce halogen or nitro groups onto the naphthalene ring .
Scientific Research Applications
N,N-Dimethyl-5,8-dihydronaphthalen-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-5,8-dihydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The naphthalene ring provides a hydrophobic core that can interact with non-polar regions of the target molecules .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1-naphthylamine: Similar in structure but lacks the hydrogenated naphthalene ring.
N,N-Dimethyl-2-naphthylamine: Another isomer with the dimethylamino group attached at a different position on the naphthalene ring.
N,N-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine: A more saturated derivative with additional hydrogen atoms on the naphthalene ring.
Uniqueness
N,N-Dimethyl-5,8-dihydronaphthalen-1-amine is unique due to its specific substitution pattern and the presence of the dimethylamino group. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
112556-02-2 |
|---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
N,N-dimethyl-5,8-dihydronaphthalen-1-amine |
InChI |
InChI=1S/C12H15N/c1-13(2)12-9-5-7-10-6-3-4-8-11(10)12/h3-5,7,9H,6,8H2,1-2H3 |
InChI Key |
YHWQSOYZNKTVMS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC2=C1CC=CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


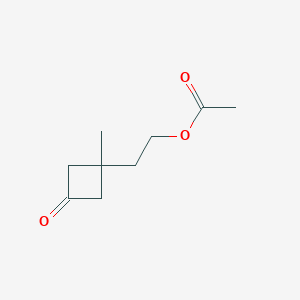

![1-(Pentachloroethoxy)dibenzo[b,d]furan](/img/structure/B14294469.png)
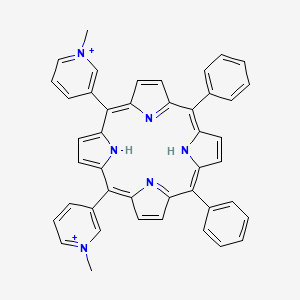


![Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl-](/img/structure/B14294485.png)
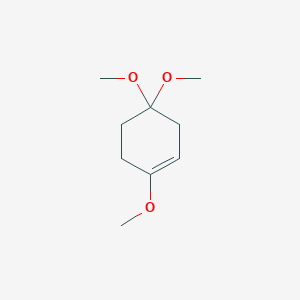
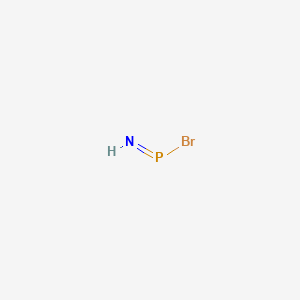
![1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene](/img/structure/B14294498.png)



